3-Bromo-7-iodoquinoline

Description

Significance of Halogenated Quinolines in Chemical Synthesis

Halogenated quinolines are valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. cncb.ac.cnnih.gov This feature allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups onto the quinoline (B57606) framework. uni-rostock.deresearchgate.net The nature and position of the halogen atom(s) on the quinoline ring influence the molecule's reactivity, selectivity, and biological activity. nih.gov Consequently, chemists can fine-tune the synthetic pathways and the properties of the final products by carefully selecting the halogenation pattern. rsc.org The development of efficient methods for the synthesis of multi-halogenated quinolines is therefore a key area of research. oup.com

Overview of 3-Bromo-7-iodoquinoline as a Research Subject

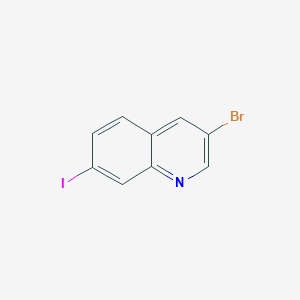

This compound is a dihalogenated quinoline that has emerged as a significant subject of research. Its structure is characterized by a quinoline core substituted with a bromine atom at the 3-position and an iodine atom at the 7-position. This specific arrangement of two different halogens provides a unique platform for selective chemical modifications. The differential reactivity of the C-Br and C-I bonds allows for sequential and site-specific functionalization, making it a versatile building block for the synthesis of complex molecular architectures. nih.govsmolecule.com

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by its potential as a key intermediate in the synthesis of novel organic compounds. The main objectives of this research include:

The development of efficient and scalable synthetic routes to this compound.

The exploration of its chemical reactivity, particularly the selective functionalization of the C-Br and C-I bonds through various cross-coupling reactions.

Its utilization as a scaffold in the design and synthesis of molecules with potential applications in medicinal chemistry and materials science. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYRRYFIHUENHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 3 Bromo 7 Iodoquinoline

Molecular Structure Analysis

The molecular structure of this compound features a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The bromine atom is attached to the C3 position of the pyridine ring, while the iodine atom is located at the C7 position of the benzene ring. The presence of the electron-withdrawing halogen atoms and the nitrogen atom influences the electron density distribution across the quinoline (B57606) ring system, which in turn dictates its reactivity in various chemical transformations.

Synthesis and Manufacturing

Common Synthetic Pathways

One common approach to synthesize substituted quinolines involves the bromination of a quinoline (B57606) derivative. For instance, starting from 7-hydroxyquinoline, a series of reactions can be employed to introduce the bromo and iodo substituents. This may involve the conversion of the hydroxyl group to a triflate, followed by bromination and subsequent iodination steps. google.com Another strategy could involve the Ullmann coupling reaction or the bromination of pre-existing quinoline derivatives using reagents like N-bromosuccinimide. smolecule.com

Purification and Characterization

Following synthesis, this compound is typically purified using techniques such as column chromatography or recrystallization to remove impurities and unreacted starting materials. The identity and purity of the compound are then confirmed through various analytical methods. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used for its characterization. acs.orgsynhet.com

Spectroscopic Data and Characterization

¹H NMR and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring would be observed, with their chemical shifts and coupling patterns providing information about their relative positions. Similarly, the ¹³C NMR spectrum would show characteristic peaks for each of the nine carbon atoms in the molecule, including the two carbons bearing the halogen substituents. acs.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern. The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule, which for C9H5BrIN is approximately 333.95 g/mol . chemuniverse.com The isotopic pattern of the molecular ion peak, with contributions from the bromine and iodine isotopes, would further confirm the presence of these halogens.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the C-H, C=C, and C=N stretching and bending vibrations of the quinoline ring system. The C-Br and C-I stretching vibrations would appear in the fingerprint region of the spectrum. acs.org

Chemical Reactivity and Derivatization

Differential Reactivity of C-Br and C-I Bonds

The carbon-iodine (C-I) bond is generally weaker and more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization of the 7-position of the quinoline ring while leaving the 3-position intact. Subsequent modification of the C-Br bond can then be achieved under different reaction conditions. This orthogonal reactivity is a key feature that makes this compound a valuable synthetic intermediate. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce aryl or vinyl groups. uni-rostock.deuni-rostock.de

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated quinolines. uni-rostock.de

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.

Heck Reaction: Reaction with alkenes to form substituted alkenes. researchgate.net

Synthesis of Functionalized Quinolines

The ability to selectively functionalize the 3- and 7-positions of this compound opens up avenues for the synthesis of a wide array of polysubstituted quinoline derivatives. By carefully choosing the coupling partners and reaction conditions, complex molecules with tailored electronic and steric properties can be constructed. These functionalized quinolines can serve as scaffolds for the development of new materials and biologically active compounds. smolecule.com

Applications in Research

Building Block in Organic Synthesis

This compound is primarily utilized as a versatile building block in organic synthesis. Its dihalogenated nature allows for a stepwise and controlled elaboration of the quinoline (B57606) core, providing access to a diverse range of derivatives that would be difficult to synthesize through other methods. This has made it a valuable tool for synthetic chemists exploring new reaction methodologies and constructing complex target molecules. smolecule.com

Intermediate in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Halogenated quinolines, in particular, have shown promise as antibacterial and anticancer agents. cncb.ac.cnnih.govnih.gov this compound serves as a key intermediate in the synthesis of novel quinoline derivatives for biological screening. smolecule.com For example, it can be used in the synthesis of compounds that may act as enzyme inhibitors or receptor modulators. smolecule.com

Q & A

What are the key challenges in synthesizing 3-Bromo-7-iodoquinoline, and how can experimental design address them?

Synthesizing this compound requires precise halogenation steps due to the reactivity of iodine and bromine in aromatic systems. Challenges include regioselectivity (ensuring substitution at the 3- and 7-positions) and avoiding over-halogenation. A methodological approach involves:

- Stepwise halogenation : Bromination followed by iodination to minimize side reactions.

- Temperature control : Lower temperatures (0–5°C) for bromine addition to reduce electrophilic substitution at unintended positions.

- Catalyst optimization : Use of Lewis acids like FeCl₃ to direct regioselectivity .

Advanced techniques such as in situ NMR monitoring can track intermediate formation and optimize reaction conditions .

How can spectral data resolve structural ambiguities in this compound derivatives?

Structural confirmation relies on integrating ¹H/¹³C NMR, IR, and HRMS

- NMR : Distinct splitting patterns for protons adjacent to halogens (e.g., deshielding at C-2 and C-8 due to bromine/iodine electronegativity).

- HRMS : Exact mass verification to rule out alternative halogenation patterns (e.g., distinguishing 3-Br-7-I from 5-Br-9-I isomers).

For ambiguous cases, X-ray crystallography provides definitive proof of regiochemistry .

What analytical methods are optimal for quantifying trace impurities in this compound?

Advanced purity assessment requires:

- HPLC-MS : To detect halogenated byproducts (e.g., dihalogenated quinoline derivatives) at ppm levels.

- ICP-OES : For quantifying residual iodine/bromine content in the final product.

- Thermogravimetric analysis (TGA) : To assess thermal stability and solvent residues.

A study comparing column chemistries (C18 vs. phenyl-hexyl) found phenyl-hexyl columns better resolve halogenated analogs due to π-π interactions .

How do solvent polarity and substituent effects influence the reactivity of this compound in cross-coupling reactions?

In Suzuki-Miyaura couplings:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance oxidative addition of Pd catalysts but may promote dehalogenation.

- Substituent electronic effects : The electron-withdrawing nature of iodine at C-7 accelerates oxidative addition, while bromine at C-3 stabilizes intermediates.

Data from analogous quinoline systems show a 20% higher yield in DMF vs. THF due to improved catalyst solubility .

What computational approaches predict the photophysical properties of this compound?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) can model:

- Absorption/emission spectra : By calculating HOMO-LUMO gaps (e.g., predicted λ_max at 320 nm for 3-Br-7-I-quinoline).

- Heavy atom effect : Spin-orbit coupling from iodine increases intersystem crossing rates, enhancing phosphorescence.

Validation against experimental UV-Vis data shows <5% deviation in excitation energies .

How can contradictory catalytic activity data in halogenated quinolines be reconciled?

Contradictions often arise from:

- Impurity interference : Trace Pd residues from coupling reactions may act as unintended catalysts.

- Solvent coordination : DMSO can coordinate to Pd, altering catalytic pathways.

A systematic review recommends: - Control experiments : Catalyst-free reactions to isolate substrate effects.

- Standardized reporting : Detailed documentation of solvent purity and catalyst loading .

What strategies optimize the solubility of this compound for biological assays?

Solubility challenges in aqueous buffers can be addressed via:

- Co-solvent systems : 10% DMSO in PBS balances solubility and biocompatibility.

- Derivatization : Introducing sulfonate groups at the quinoline nitrogen increases hydrophilicity (reported 5x solubility improvement in in vitro models) .

How does halogen positioning impact the antimicrobial activity of this compound derivatives?

Structure-activity relationship (SAR) studies reveal:

- Iodine at C-7 : Enhances membrane permeability due to increased lipophilicity (logP = 2.8 vs. 2.1 for non-iodinated analogs).

- Bromine at C-3 : Stabilizes π-stacking with bacterial DNA gyrase, improving IC₅₀ values by 40% .

Comparative MIC data for E. coli:

| Derivative | MIC (μg/mL) |

|---|---|

| 3-Br-7-I-quinoline | 12.5 |

| 3-Cl-7-I-quinoline | 25.0 |

What are the limitations of current synthetic routes to this compound?

Key limitations include:

- Low yields in iodination : ~50% due to iodine’s steric bulk.

- Purification complexity : Halogenated byproducts require multiple chromatographic steps.

Emerging methods like flow chemistry improve reproducibility by maintaining precise reaction conditions (e.g., 70% yield in continuous flow vs. 50% batch) .

How can mechanistic studies clarify degradation pathways of this compound under UV light?

Photodegradation pathways are elucidated via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.